molecular formula C12H12FNO2 B12826491 Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate

Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B12826491
M. Wt: 221.23 g/mol
InChI Key: DHVYCVXGTYYXDK-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 5-position, a methyl group at the 7-position, and an ethyl ester group at the 2-position of the indole ring. These substitutions confer unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-fluoro-7-methylindole, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.

Next, the indole derivative undergoes esterification. The carboxylation at the 2-position can be achieved using a Vilsmeier-Haack reaction, where the indole is treated with DMF and POCl3 to form the formylated intermediate, followed by oxidation to the carboxylic acid. Finally, esterification with ethanol in the presence of a dehydrating agent like sulfuric acid yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s indole core is crucial in studying biological processes, including enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include anticancer, antiviral, and antimicrobial activities due to the indole scaffold’s known bioactivity.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate exerts its effects involves interactions with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The fluorine and methyl substitutions may enhance binding affinity or selectivity, influencing the compound’s biological activity. Pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 5-fluoro-1H-indole-2-carboxylate: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical properties.

    Ethyl 7-methyl-1H-indole-2-carboxylate: Lacks the fluorine atom, potentially reducing its reactivity and specificity.

    5-Fluoro-1H-indole-2-carboxylic acid: The absence of the ethyl ester group may alter its solubility and reactivity.

The unique combination of fluorine, methyl, and ethyl ester groups in this compound distinguishes it from these similar compounds, potentially offering enhanced or unique biological activities and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3

InChI Key

DHVYCVXGTYYXDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)F)C

Origin of Product

United States

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